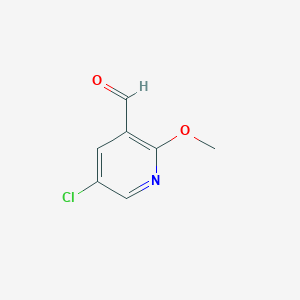

5-Chloro-2-methoxynicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSYYGNBUZYVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90544004 | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103058-88-4 | |

| Record name | 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103058-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90544004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for 5-Chloro-2-methoxynicotinaldehyde, a key building block in pharmaceutical research and development. The synthesis is presented as a three-step process commencing with the chlorination of 2-methoxynicotinic acid, followed by esterification, and culminating in the selective reduction to the target aldehyde. This document offers detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in its practical application.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence:

-

Chlorination: Selective chlorination of 2-methoxynicotinic acid at the 5-position using an alkali metal hypochlorite.

-

Esterification: Conversion of the resulting 5-chloro-2-methoxynicotinic acid to its methyl ester to facilitate the subsequent reduction.

-

Reduction: Selective reduction of the methyl ester to the corresponding aldehyde using Diisobutylaluminium hydride (DIBAL-H).

This pathway is illustrated in the following diagram:

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Starting Material | Reagents | Product | Yield |

| 1 | Chlorination | 2-Methoxynicotinic Acid | Sodium hypochlorite (5.25% aq. solution) | 5-Chloro-2-methoxynicotinic Acid | ~52%[1] |

| 2 | Esterification | 5-Chloro-2-methoxynicotinic Acid | Methanol, Sulfuric acid (catalytic) | Methyl 5-chloro-2-methoxynicotinate | High (Typical) |

| 3 | Reduction | Methyl 5-chloro-2-methoxynicotinate | DIBAL-H, Toluene | This compound | Moderate to High |

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-methoxynicotinic Acid

This protocol is adapted from the procedure described in patent EP0289180A2.[2]

Materials:

-

2-Methoxynicotinic acid (1.42 mole, 217 g)

-

5.25% aqueous sodium hypochlorite solution (Clorox) (2.5 L)

-

Concentrated hydrochloric acid

-

Chloroform for extraction

-

Anhydrous magnesium sulfate

Procedure:

-

In a suitable reaction vessel equipped with a stirrer and cooling bath, place 2.5 liters of 5.25% aqueous sodium hypochlorite solution and cool to 10°C.

-

While stirring vigorously, add 217 g (1.42 mole) of 2-methoxynicotinic acid portion-wise, maintaining the reaction temperature below 28°C with cooling.

-

After the addition is complete, allow the reaction mixture to stir at room temperature (approximately 20°C) for about 16 hours (overnight).

-

Acidify the reaction mixture to a pH of 2.0 with concentrated hydrochloric acid.

-

Extract the resulting precipitate with chloroform.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The pure product, 5-chloro-2-methoxynicotinic acid, can be obtained with a yield of approximately 52% and has a melting point of 139-141°C.[1]

Step 2: Synthesis of Methyl 5-chloro-2-methoxynicotinate (Esterification)

This is a standard Fischer esterification procedure.

Materials:

-

5-Chloro-2-methoxynicotinic acid (1 mole)

-

Methanol (10-20 equivalents)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.05 equivalents)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate or Dichloromethane for extraction

Procedure:

-

To a solution of 5-chloro-2-methoxynicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 5-chloro-2-methoxynicotinate.

Step 3: Synthesis of this compound (Reduction)

This protocol is a general procedure for the reduction of an ester to an aldehyde using DIBAL-H and should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Methyl 5-chloro-2-methoxynicotinate (1 equivalent)

-

Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in toluene or hexanes, 1.1-1.5 equivalents)

-

Anhydrous toluene or dichloromethane (DCM)

-

Methanol

-

Saturated aqueous Rochelle's salt solution (potassium sodium tartrate)

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve methyl 5-chloro-2-methoxynicotinate in anhydrous toluene or DCM in a flame-dried, three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add the DIBAL-H solution dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70°C.

-

Stir the reaction mixture at -78°C for 1-2 hours. Monitor the reaction by TLC to confirm the consumption of the starting material.

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form (this may take several hours).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Chloro-2-methoxynicotinaldehyde. The information presented is intended to be a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science. This document includes tabulated data for easy reference, detailed experimental protocols for spectral analysis, and a visualization of a typical experimental workflow.

Core Physicochemical Properties

This compound is a substituted pyridine derivative. Its structural and chemical properties make it a compound of interest in organic synthesis and medicinal chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₆ClNO₂ | |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 103058-88-4 | |

| Appearance | Solid | |

| SMILES String | COc1ncc(Cl)cc1C=O | |

| InChI Key | Information not readily available in search results. | |

| Melting Point | Data not available. For the related isomer 5-chloro-2-methoxybenzaldehyde, the melting point is in the range of 73.0-83.0 °C.[2] | |

| Boiling Point | Data not available. | |

| Solubility | Data not readily available. A related compound, 5-chloro-2-methoxyaniline, is noted to be soluble in water, which suggests this compound may also have some water solubility.[3] |

Spectral Data and Experimental Protocols

While specific spectral data for this compound is not widely published, this section provides detailed experimental protocols for acquiring key spectral information, based on standard methodologies for similar compounds like 6-Chloro-4-methoxynicotinaldehyde.[1]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of organic molecules.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Number of Scans: 16-64 scans.[1]

-

Relaxation Delay: 1-2 seconds.[1]

-

Acquisition Time: 3-4 seconds.[1]

-

Spectral Width: 0-16 ppm.[1]

-

Temperature: 295 K (22 °C).[1]

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).[1]

-

Number of Scans: 1024-4096 scans.[1]

-

Relaxation Delay: 2-5 seconds.[1]

-

Acquisition Time: 1-2 seconds.[1]

-

Spectral Width: 0-220 ppm.[1]

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

-

Phase correct the resulting spectrum.[1]

-

Calibrate the chemical shifts using the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants to the respective protons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Electrospray Ionization (ESI-MS) Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).[1]

-

Capillary Voltage: 3-4 kV.[1]

-

Cone Voltage: 20-40 V.[1]

-

Source Temperature: 100-150 °C.[1]

-

Desolvation Temperature: 250-400 °C.[1]

-

Desolvation Gas Flow: 600-800 L/hr.[1]

-

Mass Range: m/z 50-500.[1]

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).[1]

-

Analyze the isotopic pattern to confirm the presence of a chlorine atom (a characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl isotopes).[1]

-

If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Attenuated Total Reflectance (ATR)-IR Acquisition Protocol:

-

Record a background spectrum of the empty ATR crystal.[1]

-

Place a small amount of the solid sample onto the ATR crystal.[1]

-

Apply pressure to ensure good contact between the sample and the crystal.[1]

IR Acquisition Parameters:

Data Analysis:

-

Identify and label the major absorption bands.[1]

-

Correlate the observed bands with known vibrational frequencies of functional groups (e.g., C=O stretch for the aldehyde, C-O stretch for the methoxy group, C-Cl stretch, and aromatic C=C and C-H stretches) to confirm the structure.[1]

Synthesis and Reactivity

Synthetic Approach

While a specific, detailed synthesis protocol for this compound was not found in the search results, a general approach can be inferred from standard organic chemistry reactions. A plausible synthesis could involve the oxidation of the corresponding alcohol, 5-chloro-2-methoxynicotinyl alcohol, or the formylation of a suitable pyridine precursor.

General Experimental Protocol for Oxidation:

-

Dissolve the starting alcohol in a suitable solvent (e.g., dichloromethane).

-

Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and work up the mixture by washing with appropriate aqueous solutions.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Reactivity and Stability

-

Stability: The compound is expected to be stable under normal conditions.[3]

-

Incompatible Materials: Avoid strong oxidizing agents.[3]

-

Hazardous Decomposition Products: Under combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[3]

Biological and Pharmaceutical Relevance

The presence of chloro and methoxy functional groups on aromatic rings is common in many pharmaceutically active compounds.[4][5] These groups can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4]

-

Role in Drug Discovery: Halogens, like chlorine, can enhance binding affinity to target proteins and improve pharmacokinetic properties. Methoxy groups can also modulate biological activity and metabolic pathways.[4]

-

Potential Activities: While the specific biological activity of this compound is not detailed, related chloro- and methoxy-substituted heterocyclic compounds have shown a range of activities, including antitumor, antibacterial, and anti-inflammatory properties.[6][7] For instance, a synthesized derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, demonstrated significant cytotoxicity against colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[6]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound like this compound.

Caption: A generalized workflow for the synthesis, purification, and characterization of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Chloro-2-methoxybenzaldehyde, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. drughunter.com [drughunter.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 5-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxynicotinaldehyde, a key chemical intermediate. It covers its chemical identity, structural information, and relevant technical data, designed to support research and development in medicinal chemistry and materials science.

Chemical Identity and Structure

This compound is a substituted pyridine derivative. The presence of a chlorine atom, a methoxy group, and an aldehyde functional group on the pyridine scaffold makes it a versatile building block in organic synthesis.

CAS Number: 103058-88-4[1]

Molecular Structure:

-

Molecular Formula: C₇H₆ClNO₂[2]

-

SMILES: COC1=C(C=C(C=N1)Cl)C=O[2]

-

InChI Key: RSSYYGNBUZYVAX-UHFFFAOYSA-N[2]

The structural characteristics of this compound, particularly the reactive aldehyde and the potential for cross-coupling reactions at the chlorine-substituted position, make it a valuable precursor for the synthesis of more complex molecules.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in public literature. However, predicted data and data from analogous compounds provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 171.58 g/mol | Calculated |

| XlogP (Predicted) | 1.2 | [2] |

| Appearance | White solid (predicted for related compounds) | Based on 6-Chloro-4-methoxynicotinaldehyde[3] |

| ¹H NMR | Data not available | For the related compound 6-Chloro-4-methoxynicotinaldehyde in CDCl₃, characteristic peaks are: Aldehyde (-CHO) at ~10.37 ppm, Pyridine ring protons between 6.97-8.69 ppm, and Methoxy (-OCH₃) at ~4.02 ppm.[3] |

| ¹³C NMR | Data not available | For structurally similar nicotinaldehydes, the aldehydic carbon typically appears at 185-195 ppm, the methoxy carbon around 55-60 ppm, and pyridine ring carbons between 110-160 ppm.[3] |

| Mass Spectrometry (MS) | Data not available | For the related compound 6-Chloro-4-methoxynicotinaldehyde, the [M+H]⁺ ion is observed at m/z 172 using Electrospray Ionization (ESI+). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.[3] |

| Infrared (IR) | Data not available | Predicted characteristic absorption bands for related compounds include: C=O (Aldehyde) at 1685-1710 cm⁻¹, C-H (Aldehyde) at 2700-2760 and 2800-2860 cm⁻¹, and C-O (Methoxy) at 1000-1300 cm⁻¹.[3] |

Synthesis and Experimental Protocols

A more elaborated potential synthesis could start from 2-methoxynicotinic acid, which can be chlorinated to 5-chloro-2-methoxynicotinic acid.[4] This intermediate could then be converted to the aldehyde.

Below is a generalized experimental protocol for the characterization of a synthesized organic compound like this compound.

General Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the chemical structure and connectivity.

-

Instrumentation: 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: Apply Fourier transform, phase correct the spectrum, and calibrate to the TMS signal.

General Protocol for Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Instrumentation: Mass spectrometer with Electrospray Ionization (ESI) source.

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol or acetonitrile and dilute to 1-10 µg/mL in a solvent containing 0.1% formic acid.

-

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern for the presence of chlorine.

General Protocol for Infrared (IR) Spectroscopy

-

Objective: To identify functional groups.

-

Instrumentation: Fourier-transform infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample onto the ATR crystal and apply pressure.

-

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Analysis: Correlate observed absorption bands with known vibrational frequencies of functional groups.

Applications in Research and Drug Development

While specific biological activities of this compound are not widely reported, the 5-chloro-2-methoxypyridine scaffold is recognized as a "privileged structure" in drug discovery.[5] The functional groups present allow for its use as a versatile intermediate in the synthesis of a variety of compounds with potential therapeutic applications.

Derivatives of the 5-chloro-2-methoxypyridine core have been investigated for various biological activities, including their potential as:

-

Anticancer agents: Certain pyridine-3-carbonitrile derivatives have shown potent inhibition of cancer cell lines.

-

Antitubercular agents: Pyrazole derivatives of 5-chloro-2-methoxy phenyl hydrazide have exhibited significant activity against Mycobacterium tuberculosis.[6]

-

MCT4 Inhibitors: A derivative has been identified as a highly selective inhibitor of monocarboxylate transporter 4 (MCT4), which is implicated in tumor metabolism.[7]

The compound also serves as a building block in the agrochemical industry for the synthesis of herbicides, pesticides, and fungicides.[8]

Visualized Workflows and Pathways

Potential Synthetic Pathway

The following diagram illustrates a plausible, high-level synthetic pathway to this compound from a related nicotinic acid derivative.

General Analytical Workflow

This diagram outlines a standard workflow for the structural characterization of a synthesized compound like this compound.

Role in Medicinal Chemistry

The diagram below illustrates the role of this compound as a building block in the synthesis of diverse molecular scaffolds for drug discovery, leveraging common synthetic transformations.

References

- 1. This compound AldrichCPR 103058-88-4 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. EP0289180A2 - Method of chlorination - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Spectroscopic and Analytical Characterization of 5-Chloro-2-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its structural motifs that are common in biologically active compounds. Its utility as a synthetic intermediate necessitates a comprehensive understanding of its spectral and analytical characteristics for unambiguous identification and quality control. This technical guide provides a detailed overview of the analytical methodologies and expected spectral data for the characterization of this compound.

Disclaimer: Publicly available, experimentally verified spectral data for this compound (CAS No. 103058-88-4) is limited. The data presented in this guide is based on predictive models and data from the closely related isomer, 6-Chloro-4-methoxynicotinaldehyde, and should be used as a reference for experimental design and data interpretation.

Chemical Structure and Properties

-

IUPAC Name: 5-chloro-2-methoxypyridine-3-carbaldehyde

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol

-

CAS Number: 103058-88-4

Predicted Spectral Data

The following tables summarize the predicted and comparative spectral data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10.3 | s | 1H | Aldehyde (-CHO) |

| ~8.2 | d | 1H | Pyridine Ring (H-6) |

| ~7.9 | d | 1H | Pyridine Ring (H-4) |

| ~4.0 | s | 3H | Methoxy (-OCH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~160 | Pyridine Ring (C-2, C-O) |

| ~150 | Pyridine Ring (C-6) |

| ~140 | Pyridine Ring (C-4) |

| ~125 | Pyridine Ring (C-5, C-Cl) |

| ~115 | Pyridine Ring (C-3, C-CHO) |

| ~54 | Methoxy Carbon (-OCH₃) |

| Solvent: CDCl₃, Frequency: 100 MHz |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950-2850 | C-H Stretch | Methoxy, Aldehyde |

| ~2830-2695 | C-H Stretch | Aldehyde |

| ~1710-1685 | C=O Stretch | Aldehyde (Carbonyl) |

| ~1600-1450 | C=C and C=N Stretch | Pyridine Ring |

| ~1250 | C-O-C Asymmetric Stretch | Methoxy |

| ~1050 | C-O-C Symmetric Stretch | Methoxy |

| ~850-750 | C-Cl Stretch | Chloro |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 171.0087 | [M]⁺ (for ³⁵Cl) | Molecular ion peak. |

| 173.0058 | [M+2]⁺ (for ³⁷Cl) | Isotopic peak for chlorine, expected to be approximately one-third the intensity of the [M]⁺ peak. |

| 142 | [M-CHO]⁺ | Loss of the formyl group. |

| 128 | [M-CO-CH₃]⁺ | Potential fragmentation pathway involving loss of carbon monoxide and a methyl radical. |

| Ionization Method: Electron Ionization (EI) |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure with the anvil to ensure good contact.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Sample Preparation (for ESI):

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Acquisition Parameters (EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

-

Acquisition Parameters (ESI):

-

Ionization Mode: Positive.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: A general workflow for the synthesis and subsequent analytical characterization of an organic compound.

Caption: Logical flow of how different spectroscopic data points contribute to the structural confirmation.

A Technical Guide to 5-Chloro-2-methoxynicotinaldehyde for Researchers

For Immediate Release: A comprehensive technical overview of 5-Chloro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry and drug development, is now available for researchers, scientists, and professionals in the pharmaceutical industry. This guide details its chemical identity, properties, and a plausible synthetic route.

Core Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as this compound is systematically named 5-Chloro-2-methoxypyridine-3-carbaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name accurately describes the substitution pattern on the pyridine ring.

Researchers may encounter this compound under various synonyms in literature and commercial listings. These include:

Physicochemical Properties

A summary of the key quantitative data for this compound (CAS Number: 103058-88-4) is presented in the table below for easy reference and comparison.[1][2][3][4]

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [2][3][4] |

| Molecular Weight | 171.58 g/mol | [3][4] |

| CAS Number | 103058-88-4 | [1][2][3][4] |

| Density | 1.317 g/cm³ | [4] |

| Boiling Point | 255.082 °C at 760 mmHg | [4] |

| Refractive Index | 1.569 | [4] |

| MDL Number | MFCD08234955 | [2] |

Plausible Experimental Protocol for Synthesis

Reaction: Vilsmeier-Haack formylation of a suitable N-substituted acetamide precursor.

Reagents and Materials:

-

N-benzyl-N-(1-propenyl)acetamide (or a similar precursor)

-

Triphosgene or Diphosgene

-

Dimethylformamide (DMF)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

-

Chromatography supplies (silica gel, solvents)

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere, a solution of triphosgene or diphosgene in an anhydrous solvent is cooled in an ice bath. To this, dimethylformamide is added dropwise while maintaining the low temperature. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent.

-

Addition of Precursor: The N-benzyl-N-(1-propenyl)acetamide precursor is then added to the reaction mixture, again ensuring the temperature is kept low.

-

Reaction Progression: After the addition is complete, the reaction is allowed to stir at a low temperature for a couple of hours and then gradually warmed to a higher temperature (e.g., 75°C) and held for several hours to drive the reaction to completion.

-

Work-up: The reaction mixture is cooled, and the excess DMF is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure this compound.

It is imperative for researchers to conduct a thorough literature search for a validated protocol and to perform a comprehensive risk assessment before attempting any chemical synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the described protocol.

Caption: A generalized workflow for the synthesis of this compound.

References

Commercial Availability and Technical Profile of 5-Chloro-2-methoxynicotinaldehyde: A Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of 5-Chloro-2-methoxynicotinaldehyde, a key building block in medicinal chemistry, particularly in the development of novel cancer immunotherapies. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, and biological significance.

Commercial Availability

This compound is available from various chemical suppliers. The following table summarizes the offerings from a major vendor for research and development purposes.

| Supplier | Product Number | CAS Number | Purity | Quantity | Price (USD) | Availability |

| Sigma-Aldrich | ADE000180 | 103058-88-4 | Not specified | 1 g | $1,100.00 | Usually ships in 2 business days |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| Appearance | Solid (form may vary) |

| Storage | Store at 2-8°C |

Synthesis and Experimental Protocols

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route involves the oxidation of the corresponding alcohol, (5-Chloro-2-methoxypyridin-3-yl)methanol. This precursor is commercially available, providing a convenient starting point for laboratory-scale synthesis.

Proposed Synthetic Pathway

A common and effective method for the oxidation of pyridyl alcohols to their corresponding aldehydes is the use of manganese dioxide (MnO₂). This reagent is known for its mild and selective oxidation of allylic and benzylic alcohols.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Oxidation of (5-Chloro-2-methoxypyridin-3-yl)methanol

This protocol is a representative procedure based on established methods for similar transformations. Researchers should optimize conditions as necessary for their specific setup.

Materials:

-

(5-Chloro-2-methoxypyridin-3-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (5-Chloro-2-methoxypyridin-3-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add activated manganese dioxide (5-10 equivalents) portion-wise at room temperature. The reaction is typically heterogeneous.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with DCM.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Role in Drug Discovery: Inhibition of the PD-1/PD-L1 Pathway

This compound has been identified as a key intermediate in the synthesis of small-molecule inhibitors targeting the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint pathway.[1][2] This pathway is a critical regulator of T-cell activation and is often exploited by cancer cells to evade the immune system.

Small-molecule inhibitors that disrupt the PD-1/PD-L1 interaction can restore anti-tumor immunity. The mechanism of action for many of these inhibitors involves binding to PD-L1, inducing its dimerization and subsequent internalization, thereby preventing its interaction with PD-1 on T-cells.[3][4][5]

References

- 1. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PD-L1 Inhibitors: Different Classes, Activities, and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

molecular weight and formula of 5-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Chloro-2-methoxynicotinaldehyde. Due to the limited availability of detailed experimental data and biological studies on this specific compound in public literature, this document also presents generalized synthetic methodologies and potential applications based on the broader class of substituted nicotinaldehydes.

Core Compound Data

This compound is a substituted pyridine derivative. The presence of chloro, methoxy, and aldehyde functional groups on the pyridine ring makes it a potentially versatile intermediate in organic synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | N/A |

| Molecular Weight | 171.58 g/mol | N/A |

| CAS Number | 103058-88-4 | N/A |

General Synthetic Strategies for Substituted Nicotinaldehydes

The synthesis of substituted nicotinaldehydes, such as this compound, can be approached through various established methods in heterocyclic chemistry. These strategies often involve the modification of a pre-existing pyridine ring or the construction of the ring itself.

General Experimental Protocol: Oxidation of a Substituted Pyridine-Methanol

This protocol is a representative example for the synthesis of a substituted nicotinaldehyde from its corresponding alcohol precursor. This method is widely used for the preparation of various aldehydes.

Materials:

-

2-Chloro-3-(hydroxymethyl)-6-methoxypyridine (1.0 eq)

-

Manganese dioxide (MnO₂) (10.0 eq)

-

Dichloromethane (DCM) as solvent

Procedure:

-

To a solution of 2-Chloro-3-(hydroxymethyl)-6-methoxypyridine in dichloromethane, add activated manganese dioxide.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Caption: Generalized synthetic workflow for this compound.

Potential Biological Significance and Applications

While specific biological activities for this compound are not extensively documented, the broader class of substituted nicotinaldehydes are significant precursors in the pharmaceutical and agrochemical industries.[1]

-

Pharmaceuticals: Substituted nicotinaldehydes are key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). The pyridine scaffold is a common feature in many drugs.

-

Agrochemicals: This class of compounds serves as building blocks for the synthesis of pesticides, herbicides, and fungicides.[2] For instance, they are precursors for neonicotinoid insecticides, which act as agonists of the nicotinic acetylcholine receptors in insects.[1]

Due to the lack of specific studies on this compound, there are no known signaling pathways directly associated with it. Research into this specific molecule may reveal unique biological activities and applications.

References

Safety and Handling Precautions for 5-Chloro-2-methoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 5-Chloro-2-methoxynicotinaldehyde (CAS No. 103058-88-4). The following sections detail the known hazards, precautionary measures, and emergency procedures to ensure the safe use of this compound in a laboratory and drug development setting. All personnel handling this chemical should be thoroughly trained in its potential hazards and the necessary safety protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are acute oral toxicity and serious eye irritation.

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious eye irritation | 2 | H319: Causes serious eye irritation |

Signal Word: Warning[1]

Hazard Pictograms: [1]

-

GHS07: Exclamation mark

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₇H₆ClNO₂[2][3] |

| Molecular Weight | 171.58 g/mol [2][3] |

| Appearance | Solid[1] |

| Purity | 98% (Min, HPLC)[3] |

| Moisture | 0.5% Max[3] |

| Storage Temperature | Room temperature[2] |

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure the stability of the compound.

Handling

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]

Storage

-

Storage Conditions: Keep container tightly closed in a dry and well-ventilated place.[4]

-

Incompatible Materials: Avoid strong oxidizing agents.

First Aid Measures

In case of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[4] |

| Eye Contact | In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[4] |

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.

Disposal Considerations

-

Waste Treatment Methods: Dispose of this material and its container at a hazardous or special waste collection point. Disposal should be in accordance with local, state, and federal regulations.

Experimental Protocols & Workflows

While specific experimental protocols for toxicity studies of this compound are not publicly available, a general workflow for assessing the safety of a new chemical entity is outlined below.

Caption: General workflow for the safety assessment of a new chemical entity.

Logical Relationship of Safety Precautions

The implementation of safety precautions follows a logical progression from hazard identification to emergency response.

Caption: Logical flow of implementing safety measures for chemical handling.

References

Methodological & Application

Application Notes and Protocols for 5-Chloro-2-methoxynicotinaldehyde in Medicinal Chemistry

Introduction

5-Chloro-2-methoxynicotinaldehyde is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry. Its unique arrangement of a reactive aldehyde group, a chlorine atom, and a methoxy group on a pyridine ring offers multiple avenues for synthetic modification, making it an attractive starting material for the development of novel therapeutic agents. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, and its functionalization can significantly influence biological activity, selectivity, and pharmacokinetic properties. While extensive research specifically detailing the medicinal chemistry applications of this compound is limited in publicly available literature, its structural motifs are found in various bioactive molecules, suggesting its utility in the synthesis of compounds targeting a range of diseases.

This document aims to provide a general overview of the potential applications of this compound in drug discovery, drawing parallels from structurally related compounds and highlighting general synthetic methodologies and biological evaluation techniques.

I. Potential Therapeutic Applications

Based on the medicinal chemistry of analogous compounds, derivatives of this compound could be explored for, but not limited to, the following therapeutic areas:

-

Oncology: The pyridine ring is a core component of many kinase inhibitors. The aldehyde functionality of this compound can be utilized to synthesize various heterocyclic systems that can interact with the ATP-binding site of kinases, which are often dysregulated in cancer.

-

Infectious Diseases: Schiff bases and other derivatives of functionalized aldehydes have demonstrated a broad spectrum of antimicrobial and antifungal activities. The electronic properties conferred by the chloro and methoxy groups could be leveraged to design novel anti-infective agents.

-

Inflammatory Diseases: Compounds incorporating the 5-chloro-2-methoxypyridine scaffold may exhibit anti-inflammatory properties. For instance, related structures like 5-Chloro-2-methoxyacetophenone are recognized as intermediates in the synthesis of anti-inflammatory drugs.[1]

-

Neurological Disorders: The development of anticonvulsant and analgesic agents often involves molecules with substituted aromatic rings that can modulate ion channels or receptors in the central nervous system. Research on aminoalkanol derivatives of 5-chloro-xanthones has shown promising anticonvulsant and analgesic activities.[2]

II. Key Synthetic Transformations and Experimental Protocols

The aldehyde group of this compound is the primary site for a variety of chemical transformations to build molecular diversity.

A. Synthesis of Schiff Bases

A common and straightforward reaction is the condensation with primary amines to form Schiff bases (imines), which can serve as intermediates for further elaboration or be evaluated for biological activity themselves.

General Experimental Protocol for Schiff Base Synthesis:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Amine: To this solution, add the desired primary amine (1 to 1.2 equivalents).

-

Catalysis (Optional): A catalytic amount of an acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

B. Reductive Amination

The aldehyde can be converted to a secondary or tertiary amine via reductive amination, a key transformation in the synthesis of many pharmaceutical compounds.

General Experimental Protocol for Reductive Amination:

-

Imine Formation: In a reaction vessel, dissolve this compound (1 equivalent) and the desired primary or secondary amine (1 to 1.2 equivalents) in a suitable solvent like methanol, ethanol, or dichloromethane.

-

Addition of Reducing Agent: After a short period of stirring to allow for imine formation, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) in portions.

-

Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

C. Wittig and Horner-Wadsworth-Emmons Reactions

These reactions are instrumental in forming carbon-carbon double bonds, allowing for the extension of the carbon skeleton and the synthesis of various alkene derivatives.

General Experimental Workflow for C-C Bond Formation:

Caption: General workflow for Wittig or Horner-Wadsworth-Emmons reaction.

III. Biological Evaluation Protocols

Once derivatives of this compound are synthesized, they need to be screened for biological activity.

A. In Vitro Anticancer Activity Assay

MTT Assay Protocol for Cytotoxicity Screening:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

B. In Vitro Antimicrobial Activity Assay

Broth Microdilution Protocol for Minimum Inhibitory Concentration (MIC) Determination:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial two-fold dilutions of the synthesized compounds in a 96-well microtiter plate containing growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

IV. Data Presentation

Quantitative data from biological assays should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example of Data Presentation for Anticancer Activity

| Compound ID | Modification on Aldehyde | Cancer Cell Line | IC₅₀ (µM) |

| Lead-1 | - | MCF-7 | >100 |

| Derivative-1a | Schiff base with aniline | MCF-7 | 50.2 |

| Derivative-1b | Schiff base with p-fluoroaniline | MCF-7 | 25.8 |

| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |

Table 2: Example of Data Presentation for Antimicrobial Activity

| Compound ID | Modification on Aldehyde | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Lead-1 | - | >128 | >128 |

| Derivative-2a | Reductive amination with benzylamine | 64 | 128 |

| Derivative-2b | Reductive amination with phenethylamine | 32 | 64 |

| Ciprofloxacin | (Positive Control) | 0.5 | 0.25 |

V. Signaling Pathway Visualization

Should a derivative of this compound be identified as a potent kinase inhibitor, its mechanism of action can be illustrated by visualizing the targeted signaling pathway. For example, if a compound inhibits a key kinase in the EGFR signaling pathway:

Caption: Inhibition of the EGFR signaling pathway by a hypothetical derivative.

This compound represents a promising, yet underexplored, starting material for the synthesis of novel bioactive compounds. The synthetic protocols and biological evaluation methods outlined in these application notes provide a foundational framework for researchers to explore the potential of its derivatives in various therapeutic areas. Further investigation is warranted to synthesize and screen libraries of compounds derived from this scaffold to uncover new leads for drug discovery.

References

- 1. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 2. Promising anticonvulsant and/or analgesic compounds among 5-chloro-2- or 5-chloro-4-methyl derivatives of xanthone coupled to aminoalkanol moieties-Design, synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 5-Chloro-2-methoxynicotinaldehyde in the Synthesis of Novel Heterocyclic Compounds: Applications and Protocols

For Immediate Release

Shanghai, China – December 23, 2025 – 5-Chloro-2-methoxynicotinaldehyde is emerging as a valuable and versatile building block for the synthesis of a diverse range of heterocyclic compounds, garnering significant interest from researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring a reactive aldehyde group, a methoxy moiety, and a chloro substituent on a pyridine ring, provides a strategic starting point for the construction of complex molecular architectures with potential therapeutic applications, particularly in the development of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel heterocyclic scaffolds. The protocols outlined herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Application in the Synthesis of Pyrido[2,3-d]pyrimidines

One of the most significant applications of this compound is in the synthesis of pyrido[2,3-d]pyrimidines. This heterocyclic core is a prominent scaffold in numerous biologically active molecules and approved drugs. The aldehyde functionality of this compound allows for facile condensation reactions with various amino-substituted heterocycles to construct the fused pyrimidine ring.

A key synthetic strategy involves the condensation of this compound with a suitable aminopyrimidine derivative. This approach has been successfully employed in the synthesis of various substituted pyrido[2,3-d]pyrimidines, which are under investigation for their potential as inhibitors of various protein kinases.

Experimental Protocol: Synthesis of 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine

This protocol details a representative synthesis of a pyrido[2,3-d]pyrimidine derivative starting from this compound.

Materials:

-

This compound

-

N-Phenylguanidine nitrate

-

Sodium ethoxide (NaOEt)

-

Anhydrous Ethanol (EtOH)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and N-phenylguanidine nitrate (1.1 eq) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add sodium ethoxide (2.0 eq) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a dilute solution of acetic acid in water.

-

Isolation: The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and then with water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine.

Quantitative Data Summary:

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| This compound | 171.58 | 1.0 |

| N-Phenylguanidine nitrate | 198.18 | 1.1 |

| Sodium Ethoxide | 68.05 | 2.0 |

| 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine | 298.74 | - |

| Expected Yield: | 65-75% |

Visualization of the Synthetic Pathway

The synthesis of 7-Chloro-5-methoxy-N-phenylpyrido[2,3-d]pyrimidin-4-amine from this compound is a multi-step process that can be visualized as a logical workflow.

Application in Multicomponent Reactions for Heterocycle Synthesis

This compound is an ideal candidate for multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. The aldehyde group can readily participate in reactions with various nucleophiles, such as active methylene compounds and amino derivatives, to generate diverse heterocyclic scaffolds.

Experimental Workflow for a Hypothetical Three-Component Reaction

This workflow outlines a general approach for a one-pot, three-component synthesis of a highly substituted pyridine derivative using this compound.

Future Perspectives

The utility of this compound as a building block for heterocyclic compounds is a rapidly growing area of research. Its ability to participate in a variety of chemical transformations makes it a valuable tool for the synthesis of libraries of novel compounds for high-throughput screening in drug discovery programs. Future research will likely focus on the development of new multicomponent reactions and the synthesis of novel heterocyclic systems with enhanced biological activities. The exploration of its use in the synthesis of natural product analogues and other complex molecular targets is also a promising avenue for future investigation.

Application Notes and Protocols for Suzuki Coupling of 5-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 5-Chloro-2-methoxynicotinaldehyde with various organoboron reagents. Due to the specific electronic and steric properties of this substrate, careful optimization of reaction conditions is crucial for achieving high yields and purity. These notes offer a starting point for developing robust and scalable synthetic procedures.

Introduction

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[1][2] For the synthesis of novel compounds in drug discovery and materials science, the functionalization of heterocyclic scaffolds like this compound is of significant interest. The resulting 5-aryl-2-methoxynicotinaldehydes are valuable intermediates for the synthesis of complex molecules with potential biological activity.

Key Challenges and Considerations

The primary challenge in the Suzuki coupling of this compound lies in the reactivity of the carbon-chlorine (C-Cl) bond. Generally, the reactivity of aryl halides in Suzuki couplings follows the trend I > Br > Cl.[3][4] Aryl chlorides are known to be less reactive, often requiring more specialized and active catalyst systems to facilitate the oxidative addition step, which is frequently the rate-determining step in the catalytic cycle.[3]

Factors to consider for successful coupling include:

-

Catalyst System: The choice of palladium precursor and, critically, the supporting ligand is paramount for activating the C-Cl bond. Bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition.[5]

-

Base: The base plays a crucial role in the transmetalation step. The choice of base can influence reaction rates and the prevalence of side reactions.

-

Solvent: The solvent system must be capable of dissolving the various components of the reaction mixture and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.[2]

-

Temperature: Higher reaction temperatures are typically required for the activation of aryl chlorides compared to their bromide or iodide counterparts.[3]

Experimental Protocols

The following protocols are adapted from established procedures for structurally similar aryl chlorides and heteroaryl chlorides.[5] Researchers should consider these as starting points and may need to optimize conditions for their specific boronic acid or ester.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is recommended as a starting point for a wide range of aryl and heteroaryl boronic acids, particularly when dealing with less reactive aryl chlorides.[5]

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2-3 mol%)

-

SPhos (4-6 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

-

1,4-Dioxane (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

To an oven-dried reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

-

In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous 1,4-dioxane.

-

Seal the reaction vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add the catalyst premix to the reaction vessel.

-

Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

-

Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Palladium-DPPF Catalyst

This protocol utilizes a common and often effective catalyst system for Suzuki couplings.

Materials:

-

This compound

-

Arylboronic acid or ester (1.2 - 1.5 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

-

1,2-Dimethoxyethane (DME) (anhydrous, degassed)

-

Water (degassed)

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

-

Add Pd(dppf)Cl₂ (0.03 equiv.) to the flask.

-

Evacuate the flask and backfill with argon or nitrogen (repeat three times).

-

Add degassed DME and degassed water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes the key parameters from the suggested protocols for the Suzuki coupling of this compound. This allows for easy comparison and aids in the selection of a starting point for optimization.

| Parameter | Protocol 1 | Protocol 2 |

| Substrate | This compound | This compound |

| Boron Reagent | Arylboronic acid/ester (1.2 equiv.) | Arylboronic acid/ester (1.2 equiv.) |

| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) |

| Ligand | SPhos (4 mol%) | dppf (in complex) |

| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) |

| Solvent System | 1,4-Dioxane / H₂O (4:1) | DME / H₂O (4:1) |

| Temperature | 100-110 °C | 90-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General experimental workflow for the Suzuki coupling of this compound.

Signaling Pathway (Catalytic Cycle)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

protocols for the formylation of aromatic compounds using 5-Chloro-2-methoxynicotinaldehyde

Application Notes and Protocols for the Formylation of Aromatic Compounds

Introduction

Formylation, the introduction of a formyl group (-CHO) onto an aromatic ring, is a fundamental transformation in organic synthesis, providing key intermediates for the production of pharmaceuticals, agrochemicals, and other fine chemicals. One of the most effective and widely used methods for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. This reaction utilizes a "Vilsmeier reagent," typically generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto a reactive aromatic substrate.

While the compound 5-Chloro-2-methoxynicotinaldehyde is an aromatic aldehyde, it is a product of such a formylation reaction rather than a reagent used for formylation. The protocols detailed below will, therefore, focus on the Vilsmeier-Haack reaction as a representative and versatile method for the synthesis of aromatic aldehydes, including structures similar to this compound.

The Vilsmeier-Haack Reaction: A Versatile Formylation Protocol

The Vilsmeier-Haack reaction is a powerful tool for the formylation of a wide range of aromatic and heteroaromatic compounds.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile, known as the Vilsmeier reagent (a chloromethyliminium salt), is generated from the reaction of a substituted amide, most commonly DMF, with an acid chloride like POCl₃ or oxalyl chloride.[2] This electrophile then reacts with an electron-rich aromatic ring, and subsequent hydrolysis yields the corresponding aromatic aldehyde.[3][4]

Key Features of the Vilsmeier-Haack Reaction:

-

Substrate Scope: The reaction is most effective for electron-rich aromatic compounds such as anilines, phenols, and their derivatives, as well as heterocyclic compounds like indoles, pyrroles, and furans.[2][3]

-

Mild Reaction Conditions: The reaction is generally performed under mild conditions, making it compatible with a variety of functional groups.[1]

-

Regioselectivity: The formylation typically occurs at the most electron-rich position of the aromatic ring. For substituted benzenes, this is often the para position to an activating group.[2] In the case of five-membered heterocycles like pyrrole, formylation preferentially occurs at the C2 position.[3]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the aromatic ring.

Figure 1: General mechanism of the Vilsmeier-Haack formylation.

Experimental Protocols

The following are generalized protocols for the formylation of aromatic compounds using the Vilsmeier-Haack reaction. The specific conditions, such as temperature and reaction time, may need to be optimized for different substrates.

Protocol 1: General Formylation of an Activated Aromatic Compound

This protocol is suitable for electron-rich aromatic compounds like N,N-dimethylaniline.

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Activated aromatic compound (e.g., N,N-dimethylaniline)

-

Ice

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is an exothermic reaction.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Add the activated aromatic compound to the reaction mixture, either neat or dissolved in a minimal amount of an inert solvent.

-

Heat the reaction mixture to the desired temperature (typically between 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium hydroxide solution until the pH is basic.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to obtain the desired aromatic aldehyde.

Protocol 2: Formylation of an Indole Derivative

Indoles are particularly reactive substrates for the Vilsmeier-Haack reaction, with formylation typically occurring at the C3 position.

Materials:

-

N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Indole derivative

-

Ice

-

Aqueous sodium hydroxide (NaOH) solution

-

Ethyl acetate

Procedure:

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ to ice-cold DMF with stirring.

-

After stirring for 30 minutes, add a solution of the indole derivative in DMF to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time, monitoring by TLC.

-

After the reaction is complete, pour the mixture into ice water and basify with an aqueous NaOH solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the organic phase under reduced pressure and purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the 3-formylindole derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Vilsmeier-Haack formylation of various aromatic and heteroaromatic compounds.

Table 1: Formylation of Substituted Benzenes

| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| N,N-Dimethylaniline | 4-(Dimethylamino)benzaldehyde | 3 | 70 | 85 |

| Anisole | 4-Methoxybenzaldehyde | 5 | 80 | 75 |

| Phenol | 4-Hydroxybenzaldehyde | 4 | 100 | 60 |

| Toluene | p-Tolualdehyde | 6 | 90 | 50 |

Table 2: Formylation of Heteroaromatic Compounds

| Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Pyrrole | Pyrrole-2-carbaldehyde | 1 | 25 | 90 |

| Indole | Indole-3-carbaldehyde | 2 | 40 | 88 |

| Furan | Furan-2-carbaldehyde | 1.5 | 30 | 82 |

| Thiophene | Thiophene-2-carbaldehyde | 2 | 35 | 78 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a Vilsmeier-Haack formylation experiment.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Chloro-2-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals